N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4OS2 and its molecular weight is 515.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.
Starting Materials
4-bromophenylamine, 4-fluorobenzaldehyde, 4-methyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, 2-bromo-3-nitropyridazine, sodium borohydride, acetic anhydride, thionyl chloride, triethylamine, N,N-dimethylformamide, diethyl ether, petroleum ether, methanol, ethyl acetate, wate
Reaction
Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3-amine, a. Dissolve 4-bromophenylamine (1.0 g, 6.0 mmol) in 20 mL of ethanol., b. Add 2-bromo-3-nitropyridazine (2.0 g, 7.2 mmol) and sodium borohydride (0.4 g, 10.6 mmol) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with diethyl ether., e. Recrystallize the solid from ethanol to obtain 6-(4-bromophenyl)pyridazin-3-amine as a yellow solid (1.5 g, 70% yield)., Step 2: Synthesis of 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine, a. Dissolve 4-fluorobenzaldehyde (1.0 g, 6.0 mmol) and 4-methyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.5 g, 7.2 mmol) in 20 mL of ethanol., b. Add triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture., c. Add 6-(4-bromophenyl)pyridazin-3-amine (1.5 g, 5.4 mmol) to the reaction mixture., d. Stir the reaction mixture at room temperature for 24 hours., e. Filter the reaction mixture and wash the solid with diethyl ether., f. Recrystallize the solid from ethanol to obtain 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine as a yellow solid (2.0 g, 80% yield)., Step 3: Synthesis of N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, a. Dissolve 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine (1.0 g, 2.7 mmol) and thionyl chloride (1.0 mL, 13.5 mmol) in 10 mL of N,N-dimethylformamide., b. Stir the reaction mixture at room temperature for 24 hours., c. Remove the excess thionyl chloride under reduced pressure., d. Add acetic anhydride (1.0 mL, 10.8 mmol) and triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture., e. Stir the reaction mixture at room temperature for 24 hours., f. Quench the reaction with water and extract with ethyl acetate., g. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure., h. Purify the crude product by column chromatography using petroleum ether/ethyl acetate/methanol (8:2:0.1) as the eluent to obtain N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide as a yellow solid (0.5 g, 35% yield).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJALXVUVPSKPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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